molecular formula C12H17BrN2O2 B8719512 tert-butyl N-[2-(5-bromopyridin-2-yl)ethyl]carbamate

tert-butyl N-[2-(5-bromopyridin-2-yl)ethyl]carbamate

Cat. No.: B8719512
M. Wt: 301.18 g/mol
InChI Key: SIUQIZVAHRQHCT-UHFFFAOYSA-N
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Description

tert-butyl N-[2-(5-bromopyridin-2-yl)ethyl]carbamate is a chemical compound that belongs to the class of carbamates It is characterized by the presence of a brominated pyridine ring and a carbamate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-[2-(5-bromopyridin-2-yl)ethyl]carbamate typically involves the reaction of 5-bromo-2-pyridinecarboxylic acid with tert-butyl chloroformate and a suitable base. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the carbamate group. The reaction mixture is then purified using standard techniques such as column chromatography to obtain the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, can make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

tert-butyl N-[2-(5-bromopyridin-2-yl)ethyl]carbamate can undergo various types of chemical reactions, including:

    Oxidation: The brominated pyridine ring can be oxidized to form corresponding pyridine N-oxides.

    Reduction: The bromine atom can be reduced to form the corresponding pyridine derivative.

    Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles such as primary amines or thiols in the presence of a base like triethylamine can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield pyridine N-oxides, while substitution reactions can produce various substituted pyridine derivatives .

Scientific Research Applications

tert-butyl N-[2-(5-bromopyridin-2-yl)ethyl]carbamate has several scientific research applications:

Mechanism of Action

The mechanism of action of tert-butyl N-[2-(5-bromopyridin-2-yl)ethyl]carbamate involves its interaction with specific molecular targets. The brominated pyridine ring can interact with enzymes or receptors, leading to inhibition or modulation of their activity. The carbamate group can form covalent bonds with active site residues, further enhancing its inhibitory effects. The exact pathways involved depend on the specific biological system being studied .

Comparison with Similar Compounds

Similar Compounds

  • 1,1-Dimethylethyl [2-(5-bromo-3-nitro-2-pyridinyl)ethyl]carbamate
  • 1,1-Dimethylethyl [2-(5-bromo-2-thienyl)ethyl]carbamate

Uniqueness

tert-butyl N-[2-(5-bromopyridin-2-yl)ethyl]carbamate is unique due to the presence of the brominated pyridine ring, which imparts specific chemical and biological properties.

Properties

Molecular Formula

C12H17BrN2O2

Molecular Weight

301.18 g/mol

IUPAC Name

tert-butyl N-[2-(5-bromopyridin-2-yl)ethyl]carbamate

InChI

InChI=1S/C12H17BrN2O2/c1-12(2,3)17-11(16)14-7-6-10-5-4-9(13)8-15-10/h4-5,8H,6-7H2,1-3H3,(H,14,16)

InChI Key

SIUQIZVAHRQHCT-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCCC1=NC=C(C=C1)Br

Origin of Product

United States

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